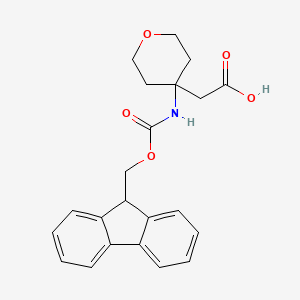

N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)oxan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c24-20(25)13-22(9-11-27-12-10-22)23-21(26)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMNKVJISWGUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589242 | |

| Record name | [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946716-25-2 | |

| Record name | [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide chemistry, the precise molecular structure of novel building blocks is paramount. Non-canonical amino acids, such as N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid, offer unique conformational constraints and physicochemical properties that are highly sought after in the design of new therapeutics. The robust and unambiguous determination of their three-dimensional structure is not merely a formality but a critical cornerstone for rational drug design, ensuring the intended biological activity and minimizing off-target effects.

This in-depth technical guide provides a comprehensive walkthrough of the multi-technique approach required for the complete structure elucidation of this compound. As a Senior Application Scientist, this guide moves beyond a simple recitation of methods, delving into the causality behind experimental choices and demonstrating how a convergence of data from orthogonal analytical techniques provides a self-validating system for structural confirmation.

The Strategic Approach to Structure Elucidation

The elucidation of a novel chemical entity is a systematic process of piecing together a molecular puzzle. For this compound, a molecule comprising a bulky lipophilic Fmoc protecting group, a central quaternary carbon, a tetrahydropyran ring, and a carboxylic acid moiety, a multi-pronged analytical strategy is essential. Our approach is grounded in a logical progression from establishing the molecular formula and basic connectivity to defining the intricate three-dimensional arrangement of atoms.

Caption: A logical workflow for the structure elucidation of this compound.

Part 1: Establishing the Foundation - High-Resolution Mass Spectrometry (HRMS)

The first step in characterizing any new compound is to unequivocally determine its elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for this purpose.[1][2] The high mass accuracy of modern instruments, such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer, allows for the determination of the molecular formula with a high degree of confidence.

Experimental Protocol: LC-ESI-HRMS

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable HPLC-grade solvent, such as acetonitrile or methanol.[1] A final concentration of 10-100 µg/mL is typically sufficient. The sample should be free of non-volatile salts or buffers that can interfere with ionization.

-

Instrumentation: An Agilent 6545XT AdvanceBio LC/Q-TOF or a similar high-resolution mass spectrometer is ideal.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-

MS Conditions:

-

Ionization Mode: ESI positive and negative modes should both be tested to determine the optimal ionization. For this molecule, the carboxylic acid and the amine functionality make it amenable to both.

-

Mass Range: 100-1000 m/z.

-

Data Acquisition: Full scan mode.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 175 V.

-

Gas Temperature: 325 °C.

-

Data Interpretation: Molecular Formula and Fragmentation

For this compound (C₂₂H₂₃NO₅), the expected monoisotopic mass is 381.1576 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of 382.1654. The high-resolution measurement should be within 5 ppm of this theoretical value.

Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through characteristic fragmentation patterns. The Fmoc group is known to produce a characteristic fragment at m/z 179, corresponding to the dibenzofulvene cation, arising from the cleavage of the carbamate group.

| Theoretical m/z | Ion Formula | Description |

| 382.1654 | [C₂₂H₂₄NO₅]⁺ | Protonated molecule [M+H]⁺ |

| 364.1549 | [C₂₂H₂₂NO₄]⁺ | Loss of H₂O from [M+H]⁺ |

| 222.0817 | [C₁₅H₁₂O₂]⁺ | Fmoc-O-CH₂⁺ fragment |

| 179.0861 | [C₁₄H₁₁]⁺ | Dibenzofulvene cation from Fmoc group |

Part 2: Mapping the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a detailed map of atomic connectivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4][5] The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with analyte resonances. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance III 500 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving complex spectra.

-

1D NMR Experiments:

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and coupling patterns of all protons.

-

¹³C NMR: A proton-decoupled ¹³C spectrum will show a single peak for each unique carbon atom.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds (²JHH, ³JHH).[6][7]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons (¹JCH).[6][7][8]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four bonds.[9][10][11][12] This is crucial for connecting different spin systems and identifying quaternary carbons.

-

Illustrative NMR Data and Interpretation

The following is a set of predicted NMR data for this compound. This data is generated for illustrative purposes to guide the interpretation process.

¹H and ¹³C NMR Predicted Chemical Shifts (in ppm)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

| Fmoc (aromatic) | 7.77 (d), 7.59 (d), 7.40 (t), 7.31 (t) | 120.0, 125.1, 127.1, 127.7, 141.3, 143.9 | Characteristic signals of the fluorenyl group |

| Fmoc-CH | 4.22 (t) | 47.3 | Methine proton of the Fmoc group |

| Fmoc-CH₂ | 4.45 (d) | 67.1 | Methylene protons of the Fmoc group |

| NH | ~5.5 (br s) | - | Amide proton |

| CH₂-COOH | 2.65 (s) | 45.0 | Methylene protons adjacent to the carboxylic acid |

| COOH | ~12.0 (br s) | 175.0 | Carboxylic acid proton and carbon |

| Tetrahydropyran-CH₂ (axial) | 1.60-1.70 (m) | 35.0 | Axial protons of the tetrahydropyran ring |

| Tetrahydropyran-CH₂ (equatorial) | 1.90-2.00 (m) | 35.0 | Equatorial protons of the tetrahydropyran ring |

| Tetrahydropyran-O-CH₂ | 3.60-3.75 (m) | 65.0 | Methylene protons adjacent to the oxygen in the tetrahydropyran ring |

| Quaternary Carbon | - | 58.0 | The carbon atom at position 4 of the tetrahydropyran ring |

Interpretation of 2D NMR Data:

Caption: Key 2D NMR correlations for this compound.

-

COSY: Correlations would be observed between the protons of the Fmoc group (methine to methylene, and methine to adjacent aromatic protons). Within the tetrahydropyran ring, the geminal and vicinal protons of the methylene groups would show correlations, establishing the ring's proton network.

-

HSQC: Each proton signal from the CH, CH₂, and aromatic CH groups would show a direct correlation to its attached carbon. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

-

HMBC: This is the key experiment for assembling the entire structure. Crucial long-range correlations would include:

-

The NH proton to the Fmoc-CH and the quaternary carbon of the tetrahydropyran ring, linking the protecting group to the core structure.

-

The protons of the CH₂-COOH group to the quaternary carbon and the carboxylic acid carbon , connecting the acetic acid moiety.

-

The protons of the tetrahydropyran ring to the quaternary carbon , confirming the substitution pattern on the ring.

-

Part 3: The Definitive Proof - Single Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry, single-crystal X-ray crystallography is the ultimate technique.[13][14][15][16][17] It provides a precise map of electron density, from which the positions of all non-hydrogen atoms can be determined with very high accuracy.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. A suitable single crystal of this compound needs to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/water) should be screened. The ideal crystal should be well-formed, without visible defects, and typically 0.1-0.3 mm in each dimension.

-

Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations. A modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect diffraction data as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, highly accurate crystal structure.[17]

Expected Outcome

A successful X-ray crystallographic analysis would provide a detailed molecular model, confirming the connectivity established by NMR and MS. It would also reveal the precise bond lengths, bond angles, and torsion angles, offering insights into the molecule's preferred conformation in the solid state. This includes the chair conformation of the tetrahydropyran ring and the relative orientation of the substituents on the quaternary center.

Conclusion: A Convergence of Evidence

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Emory University, Department of Chemistry. Small molecule NMR sample preparation. (2023-08-29). [Link]

-

Scribd. NMR Sample Prep. [Link]

-

Chemistry For Everyone. What Is HMBC NMR?. (2025-08-12). [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02). [Link]

-

University College London. Sample Preparation. [Link]

-

University of Cambridge, Department of Chemistry. NMR Sample Prepara-on. [Link]

-

Sajed, T., et al. COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry (2023-12-29). [Link]

-

Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

Ziegler, J., et al. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids (2014-09-14). [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

American Chemical Society Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]

-

The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

-

Allwood, D. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020-08-10). [Link]

-

University of Toledo. HRMS sample submission guidelines. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

Kruve, A., et al. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Metabolites (2021-06-09). [Link]

-

Dartmouth College. X-ray Crystallography. [Link]

-

Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023-02-11). [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

San Diego State University. 7) Common 2D (COSY, HSQC, HMBC). [Link]

-

Allwood, D. How to interpret a HSQC NMR Spectrum. (2013-01-18). [Link]

-

Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. (2023-02-11). [Link]

-

Digital CSIC. Supporting Information. [Link]

-

National Institutes of Health. Leveraging the HMBC to Facilitate Metabolite Identification. (2022-11-14). [Link]

-

ResearchGate. Thermal Cleavage of the Fmoc Protection Group. [Link]

-

Dartmouth Undergraduate Journal of Science. X-ray Crystallography. (2009-11-21). [Link]

-

MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

-

Chemistry LibreTexts. X-ray Crystallography. (2023-08-29). [Link]

-

National Institutes of Health. X-ray data processing. [Link]

-

Royal Society of Chemistry. A comprehensive HRMS methodology using LC-(ESI)-/GC-(APCI)-QTOF MS complementary platforms for wide-scope target screening of >750 pesticides in olive oil. (2024-04-09). [Link]

-

ResearchGate. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. (2025-10-15). [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

National Institutes of Health. Quantification Approaches in Non-Target LC/ESI/HRMS Analysis: An Interlaboratory Comparison. [Link]

-

National Institutes of Health. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021-11-18). [Link]

-

University of Münster. Amino acids. [Link]

-

ResearchGate. Proposed fragmentation pathway for the Fmoc-Dap. [Link]

Sources

- 1. utoledo.edu [utoledo.edu]

- 2. A comprehensive HRMS methodology using LC-(ESI)-/GC-(APCI)-QTOF MS complementary platforms for wide-scope target screening of >750 pesticides in olive ... - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00181H [pubs.rsc.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. scribd.com [scribd.com]

- 6. emerypharma.com [emerypharma.com]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. X-ray Crystallography | Advanced Lab [experimentationlab.berkeley.edu]

- 15. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic Acid

This guide provides a comprehensive technical overview of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid, a specialized amino acid derivative crucial for advancements in peptide synthesis and drug discovery. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the core properties, synthesis, and applications of this unique building block, grounding all information in established scientific principles and practical, field-proven insights.

Introduction: A Novel Scaffold for Peptidomimetic Design

This compound has emerged as a valuable building block in the synthesis of peptidomimetics and other complex molecular architectures. Its structure, which incorporates a tetrahydropyran ring, offers a unique conformational constraint that can enhance the biological activity and metabolic stability of peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, making it an accessible tool for a wide range of research applications.

The tetrahydropyran moiety introduces a degree of rigidity and polarity that can influence the binding affinity and pharmacokinetic properties of the resulting peptides. This makes this compound a compound of significant interest for researchers aiming to develop novel therapeutics with improved efficacy and bioavailability.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 946716-25-2 | [1] |

| Molecular Formula | C22H23NO5 | [1] |

| Molecular Weight | 381.42 g/mol | [1] |

| Appearance | White powder | Chem-Impex |

| Melting Point | 160-171 °C | Chem-Impex |

| Solubility | Information not publicly available | |

| IUPAC Name | (4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}tetrahydro-2H-pyran-4-yl)acetic acid | [1] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the formation of the core heterocyclic amino acid, followed by the introduction of the Fmoc protecting group.

Synthesis of the Precursor: (4-aminotetrahydro-2H-pyran-4-yl)acetic acid

A common and efficient route to the precursor amino acid involves a variation of the Strecker or Bucherer-Bergs synthesis, starting from the commercially available tetrahydro-4H-pyran-4-one. A patented method outlines the following key transformations:

Step 1: Formation of a Spirohydantoin Intermediate

This initial step involves the reaction of tetrahydro-4H-pyran-4-one with ammonium carbonate and sodium cyanide in a mixture of water and ethanol. Heating the reaction mixture drives the formation of a spirohydantoin intermediate.

-

Reaction Workflow:

Caption: Formation of the spirohydantoin intermediate.

Step 2: Hydrolysis to the Amino Acid

The spirohydantoin intermediate is then hydrolyzed under basic conditions, typically using a strong base such as sodium hydroxide. Subsequent acidification precipitates the desired (4-aminotetrahydro-2H-pyran-4-yl)acetic acid.

-

Reaction Workflow:

Caption: Hydrolysis to the final amino acid precursor.

Fmoc Protection

The final step is the protection of the amino group with the Fmoc moiety. This is typically achieved by reacting the (4-aminotetrahydro-2H-pyran-4-yl)acetic acid with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.

Experimental Protocol: Fmoc Protection of (4-aminotetrahydro-2H-pyran-4-yl)acetic acid

-

Dissolve (4-aminotetrahydro-2H-pyran-4-yl)acetic acid in an appropriate aqueous solvent system, such as a mixture of dioxane and 10% aqueous sodium carbonate.

-

Cool the solution in an ice bath.

-

Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise while maintaining the pH between 8 and 9 with the addition of aqueous sodium carbonate.

-

Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Perform an aqueous work-up to remove water-soluble byproducts.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation. A ¹H NMR spectrum of the compound is available, recorded at 500 MHz in d6-DMSO, which can be used to confirm the presence of the Fmoc group, the tetrahydropyran ring, and the acetic acid moiety through characteristic chemical shifts and coupling patterns.[1]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of Fmoc-amino acids. A typical method would involve a C18 column with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Detection is typically performed by UV absorbance at 254 nm and 301 nm, the latter being characteristic of the dibenzofulvene adduct formed upon Fmoc deprotection.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of research.

Peptide Synthesis and Peptidomimetics

The primary application of this compound is as a building block in solid-phase peptide synthesis. The incorporation of the tetrahydropyran scaffold can:

-

Induce stable secondary structures: The conformational constraints imposed by the ring can help to stabilize specific secondary structures, such as β-turns or helical motifs, in the resulting peptide.

-

Enhance metabolic stability: The non-natural amino acid structure can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

-

Modulate receptor binding: The unique shape and polarity of the tetrahydropyran ring can lead to novel interactions with biological targets, potentially improving binding affinity and selectivity.

Drug Discovery and Development

The use of this compound is particularly relevant in the design of novel therapeutic agents. By replacing canonical amino acids with this building block, researchers can systematically probe the structure-activity relationships of bioactive peptides and develop new drug candidates with improved pharmacological profiles.

-

Workflow for Incorporation into SPPS:

Caption: General workflow for incorporating the amino acid into SPPS.

Safety, Handling, and Storage

While specific safety data for this compound is not extensively documented, general precautions for handling Fmoc-protected amino acids should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound or its solutions.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption.

For related compounds, the following hazard classifications have been noted and should be considered as potential risks:

-

Eye Irritation: May cause serious eye irritation.

-

Skin Sensitization: May cause an allergic skin reaction.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

Conclusion

This compound represents a significant addition to the toolbox of medicinal chemists and peptide scientists. Its unique structural features offer a powerful strategy for the design and synthesis of novel peptidomimetics with enhanced biological properties. As research in this area continues to expand, the applications of this and related building blocks are poised to play an increasingly important role in the development of next-generation therapeutics.

References

-

SQUARIX. This compound. [Link]

-

Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic Acid: A Core Building Block for Advanced Peptide and Peptidomimetic Design

This technical guide provides a comprehensive overview of the fundamental characteristics, synthesis, and application of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. Its unique constrained cyclic structure offers a valuable scaffold for the design of novel peptides and peptidomimetics with enhanced pharmacological properties.

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

The incorporation of non-proteinogenic amino acids (NPAAs) into peptide-based therapeutics is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] NPAAs with constrained conformations, like those containing cyclic scaffolds, are particularly valuable as they can pre-organize the peptide backbone into specific secondary structures, leading to increased receptor affinity and selectivity. The tetrahydropyran ring within this compound imparts a rigid, sp³-rich structure that can serve as a mimic of peptide turns or introduce unique steric and electronic properties into a peptide sequence.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and purification.

| Property | Value | Source |

| Chemical Name | (4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}tetrahydro-2H-pyran-4-yl)acetic acid | [3] |

| Molecular Formula | C₂₂H₂₃NO₅ | [4] |

| Molecular Weight | 381.42 g/mol | [5] |

| CAS Number | 1093933-72-1 | - |

| Appearance | White to off-white solid | General Observation |

| Purity | >95% | [4] |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. | General Knowledge |

| Melting Point | Not explicitly reported; expected to be a high-melting solid. | - |

Synthesis and Purification

The synthesis of this compound involves a multi-step process, beginning with the formation of the core amino acid, (4-aminotetrahydro-2H-pyran-4-yl)acetic acid, followed by the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Synthesis of (4-aminotetrahydro-2H-pyran-4-yl)acetic Acid

A common route to the precursor amino acid involves a Strecker-type synthesis starting from tetrahydro-4H-pyran-4-one.

Figure 1: Synthetic scheme for (4-aminotetrahydro-2H-pyran-4-yl)acetic acid.

Experimental Protocol: Synthesis of (4-aminotetrahydro-2H-pyran-4-yl)acetic acid

-

Reaction Setup: In a well-ventilated fume hood, dissolve ammonium carbonate and sodium cyanide in a mixture of water and ethanol.

-

Addition of Ketone: To this solution, add tetrahydro-4H-pyran-4-one.

-

Reaction: Heat the mixture to 60-70°C and stir for 3-4 hours.

-

Workup: Cool the reaction mixture and collect the precipitated intermediate by filtration.

-

Hydrolysis: Subject the intermediate to acidic hydrolysis (e.g., refluxing with concentrated HCl) to convert the nitrile group to a carboxylic acid.

-

Purification: Purify the final product by recrystallization or column chromatography.

N-Fmoc Protection

The protection of the primary amine with the Fmoc group is a critical step to enable its use in solid-phase peptide synthesis (SPPS).

Figure 2: Fmoc protection of the precursor amino acid.

Experimental Protocol: N-Fmoc Protection

-

Dissolution: Dissolve (4-aminotetrahydro-2H-pyran-4-yl)acetic acid in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate.

-

Addition of Fmoc Reagent: Add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in an organic solvent (e.g., dioxane or acetone) dropwise to the amino acid solution while stirring vigorously at room temperature.

-

Reaction: Allow the reaction to proceed for several hours to overnight.

-

Workup: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the Fmoc-protected amino acid.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons), the methylene protons of the Fmoc group, and the protons of the tetrahydropyran ring and the acetic acid moiety.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyls of the carbamate and carboxylic acid, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the tetrahydropyran ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The expected [M-H]⁻ or [M+H]⁺ ion should be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H (carbamate), C=O (carbamate and carboxylic acid), and C-O (ether) functional groups.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). Its incorporation into a peptide chain follows the standard SPPS cycle.

Figure 3: General workflow for incorporating the amino acid in SPPS.

Recommended SPPS Protocol

Materials:

-

Fmoc-Rink amide resin (or other suitable resin depending on the desired C-terminus)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and the Fmoc adduct.

-

Coupling:

-

Pre-activate a solution of this compound (3-5 equivalents relative to resin loading), HATU (or HBTU) (0.95 equivalents relative to the amino acid), and DIPEA (2 equivalents relative to the amino acid) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Due to potential steric hindrance from the tetrahydropyran ring, a longer coupling time or a double coupling may be necessary.

-

Monitor the reaction completion using a ninhydrin test.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery and Peptidomimetic Design

The incorporation of this compound into peptide sequences can lead to several advantageous properties:

-

Conformational Constraint: The rigid tetrahydropyran ring restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This pre-organization can enhance binding affinity to biological targets.

-

Increased Stability: The non-natural structure is resistant to degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Improved Pharmacokinetic Properties: The introduction of the ether oxygen in the tetrahydropyran ring can modulate the polarity and hydrogen bonding capacity of the peptide, potentially improving its solubility and membrane permeability.

-

Scaffold for Peptidomimetics: The tetrahydropyran moiety can serve as a scaffold to mimic the spatial arrangement of side chains in a natural peptide turn, allowing for the design of potent and selective receptor agonists or antagonists.[1]

While specific examples of peptides incorporating this exact amino acid are not abundant in publicly accessible literature, the use of similar tetrahydropyran-containing amino acids has been reported in the development of various therapeutic agents, including enzyme inhibitors and receptor ligands.[6]

Handling and Storage

-

Storage: Store this compound in a tightly sealed container in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration is recommended.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced peptides and peptidomimetics. Its unique constrained cyclic structure provides a powerful tool for medicinal chemists to modulate the conformational properties, stability, and pharmacokinetic profiles of peptide-based drug candidates. The protocols and information provided in this guide serve as a comprehensive resource for researchers looking to leverage the potential of this non-proteinogenic amino acid in their drug discovery efforts.

References

-

Kulesza, A., Ebetino, F. H., Mishra, R. K., Cross-Doersen, D., & Mazur, A. W. (2007). Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans as Peptidomimetic Scaffolds for Melanocortin Receptor Ligands. Organic Letters, 9(6), 1137–1140). [Link]

-

Male, L., & Charemma, N. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

-

SQUARIX GmbH. This compound. [Link]

- Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. CN107828061A.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. squarix.de [squarix.de]

- 4. a-(Fmoc-amino)tetrahydro-2H-pyran-4-acetic acid 95% | CAS: 553643-51-9 | AChemBlock [achemblock.com]

- 5. (R)-Α-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

An In-depth Technical Guide to the Role of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic Acid in Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and superior pharmacokinetic profiles is paramount. Peptides, while offering exquisite biological specificity, are often hindered by poor metabolic stability and low bioavailability. This has catalyzed the development of peptidomimetics, a class of compounds designed to mimic the structural and functional attributes of natural peptides while overcoming their inherent limitations.[1] Within this field, the use of unnatural, conformationally restricted amino acids has emerged as a powerful strategy.[2] This technical guide provides an in-depth examination of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid , a novel spirocyclic β-amino acid building block. We will elucidate its strategic importance, detail its synthesis, provide protocols for its incorporation into peptide scaffolds, and explore its role in conferring advantageous structural and pharmacological properties to next-generation therapeutic candidates.

The Strategic Imperative for Conformational Constraint in Peptidomimetics

The inherent flexibility of linear peptides is a double-edged sword. While it allows for adaptive binding to biological targets, it also results in a significant entropic penalty upon binding and exposes the peptide backbone to rapid proteolytic degradation.[3] Medicinal chemists address this challenge by introducing conformational constraints, which serve several key purposes:

-

Metabolic Stability: By locking the peptide backbone into a specific geometry, cyclic and spirocyclic structures shield amide bonds from enzymatic cleavage, prolonging the molecule's half-life in vivo.[2]

-

Enhanced Potency & Selectivity: Pre-organizing the pharmacophoric elements of a peptide into its bioactive conformation reduces the entropic cost of binding, leading to a significant increase in binding affinity (potency).[3][4] This rigidification can also enhance selectivity by creating a structure that fits a specific receptor subtype far better than others.

-

Improved Bioavailability: The tetrahydropyran (THP) moiety, a saturated oxygen-containing heterocycle, is recognized as a "privileged" scaffold in drug design. Compared to its carbocyclic analogue (cyclohexane), the THP ring often improves aqueous solubility and can act as a hydrogen bond acceptor, favorably modulating a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The subject of this guide, (4-amino-tetrahydro-2H-pyran-4-yl)acetic acid , uniquely combines these advantages. As a spirocyclic scaffold, it introduces a high degree of three-dimensional complexity and rigidity from a single quaternary carbon center. Its β-amino acid nature further enhances proteolytic resistance compared to natural α-amino acids.[1][5]

Synthesis of the Core Scaffold: (4-amino-tetrahydro-2H-pyran-4-yl)acetic acid

The synthesis of this spirocyclic amino acid core is a critical first step for its application. A robust and scalable method is required to generate the key intermediate for subsequent Fmoc protection. The Bucherer-Bergs reaction, a classic multicomponent reaction, provides an efficient route starting from the commercially available tetrahydro-4H-pyran-4-one.[6][7][8][9]

Synthetic Pathway Overview

The synthesis proceeds in two primary stages: formation of a spirohydantoin intermediate via the Bucherer-Bergs reaction, followed by harsh basic hydrolysis to open the hydantoin ring and yield the desired amino acid.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from CN109942717A)[10]

Part A: Synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Intermediate I)

-

Reaction Setup: To a reaction vessel equipped with a mechanical stirrer and reflux condenser, add tetrahydro-4H-pyran-4-one (1.0 eq, e.g., 100 g), water (6 mL/g), and ethanol (6 mL/g).

-

Reagent Addition: Add ammonium carbonate (3.0 eq, e.g., 300 g) and sodium cyanide (1.2 eq, e.g., 120 g) to the mixture.

-

Reaction: Heat the reaction mixture to 70°C and maintain for 3-4 hours.

-

Workup: Cool the mixture to 5-10°C. The product will precipitate as a white solid. Collect the solid by suction filtration.

-

Purification: Wash the filter cake thoroughly with ice-cold water (3x) to remove unreacted salts.

-

Drying: Dry the white solid under vacuum at 60°C for 5 hours to yield the spirohydantoin intermediate.

Part B: Synthesis of 4-amino-tetrahydro-2H-pyran-4-carboxylic acid

-

Reaction Setup: To a suitable reaction vessel, add the spirohydantoin intermediate from Part A (1.0 eq, e.g., 160 g), tetrahydrofuran (THF, 6.75 mL/g), and a 40-60% aqueous solution of sodium hydroxide (4.8 mL/g).

-

Hydrolysis: Heat the mixture to reflux (approx. 50-60°C) and maintain for 5-6 hours.

-

Solvent Removal: Remove the THF from the reaction mixture by distillation.

-

Precipitation: Cool the remaining aqueous solution and carefully adjust the pH to 2-4 using concentrated hydrochloric acid. The target amino acid will precipitate as a solid.

-

Isolation: Collect the solid by filtration and dry under vacuum to obtain the final core amino acid scaffold.

Part C: Fmoc-Protection

-

Reaction Setup: Dissolve the core amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution. Cool the solution in an ice bath.

-

Reagent Addition: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.0-1.1 eq) in dioxane dropwise while maintaining the temperature and pH (approx. 8-9).

-

Reaction: Allow the reaction to stir overnight, warming to room temperature.

-

Workup: Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate in vacuo to yield the final, Fmoc-protected building block.

Application in Peptide Synthesis: The Fmoc-SPPS Workflow

The N-terminal Fmoc group makes the title compound perfectly suited for incorporation into peptide chains using modern automated Solid-Phase Peptide Synthesis (SPPS).[10] The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base (piperidine), allowing for the sequential, controlled addition of amino acids to a growing chain anchored on a solid resin support.

Standard Fmoc-SPPS Cycle for Incorporation

The incorporation of this compound follows a standard, iterative cycle of deprotection, washing, coupling, and washing.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Experimental Protocol for Manual Peptide Coupling

This protocol outlines a single coupling cycle on a 0.1 mmol scale.

-

Resin Preparation: Start with 0.1 mmol of a pre-swelled, N-terminally Fmoc-protected peptide-resin in a reaction vessel.

-

Fmoc Deprotection: Add 5 mL of 20% piperidine in N,N-dimethylformamide (DMF) to the resin. Agitate for 3 minutes. Drain. Repeat with a second 5 mL portion of the piperidine solution for 7-10 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the cleaved Fmoc adduct (dibenzofulvene-piperidine).

-

Coupling Solution Preparation: In a separate vial, dissolve this compound (0.5 mmol, 5 eq), HCTU (0.45 mmol, 4.5 eq), and N,N-diisopropylethylamine (DIEA) (1.0 mmol, 10 eq) in ~3 mL of DMF. Allow to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.

-

Final Wash: Drain the coupling solution and wash the resin with DMF (5 x 5 mL). The resin now bears the newly coupled spirocyclic amino acid and is ready for the next deprotection/coupling cycle.

Impact on Peptide Structure and Function: A Mechanistic View

The true value of this building block lies in its ability to dictate peptide conformation. By replacing a natural amino acid, such as glycine or alanine, with the rigid spirocyclic scaffold, medicinal chemists can lock a peptide bend or turn into a specific, biologically relevant conformation.

For example, many peptide-protein interactions are mediated by β-turns. Incorporating the (4-amino-tetrahydro-2H-pyran-4-yl)acetic acid moiety can act as a potent β-turn mimetic, stabilizing this secondary structure.

Caption: Conceptual model of a constrained peptidomimetic enhancing target binding.

This pre-organization leads to a lower entropic penalty upon binding, which can translate directly to higher affinity and potency. Furthermore, the unnatural spirocyclic core provides a steric shield, protecting adjacent peptide bonds from degradation by proteases, thereby increasing the compound's stability and duration of action.

Conclusion and Future Outlook

This compound is a highly valuable, synthetically accessible building block for medicinal chemistry and drug discovery. Its spirocyclic nature imparts significant conformational rigidity, while the integrated tetrahydropyran ring offers favorable physicochemical properties. By serving as a potent tool to induce stable secondary structures and enhance metabolic stability, this unnatural amino acid enables the rational design of sophisticated peptidomimetics. Its application through standard Fmoc-SPPS workflows allows for its seamless integration into modern drug discovery programs aimed at developing potent, selective, and durable therapeutics for a wide range of challenging biological targets.

References

-

Reddavide, F., et al. (2018). Multicomponent reactions: synthesis of spirocyclic tetrahydropyran derivatives by prins cyclization. Heterocycles, 58(1), 659–666. [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Váňa, P., & Potáček, M. (2006). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 11(3), 181-201. [Link]

- Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.

-

Lesma, G., et al. (2009). Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic. The Journal of Organic Chemistry, 74(19), 7305–7312. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Strecker Amino Acid Synthesis. Retrieved from [Link]

-

MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

-

Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]

-

Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

-

Deshpande, S. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

-

Yoshizawa, T., et al. (2021). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. Journal of Medicinal Chemistry, 64(15), 11087–11097. [Link]

-

Bailey, K. L., et al. (2017). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. ACS Infectious Diseases, 3(10), 754-765. [Link]

-

Gemoets, H. P. L., et al. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 12(1), 5831. [Link]

- Pícha, F., et al. (1993). Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors.

-

Foley, D. J., et al. (2020). Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. Journal of the American Chemical Society, 142(8), 3884–3894. [Link]

-

Li, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mSystems, 7(1), e01038-21. [Link]

-

ResearchGate. (n.d.). The synthesis of spirocyclic tetrahydropyran‐oxazoline hybrids 2 via... Retrieved from [Link]

-

Al-Mugren, K. S. (2024). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules, 29(1), 1-25. [Link]

-

Strieth-Kalthoff, F., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry, 14(8), 926-933. [Link]

-

Ramirez, A., & Sammakia, T. (2013). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of Organic Chemistry, 78(18), 9032-9046. [Link]

- Shanghai Carro Chemical Co Ltd. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. CN109942717A.

Sources

- 1. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. Bucherer-Bergs Reaction [organic-chemistry.org]

- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic Acid: A Versatile Building Block for Advanced Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of non-natural amino acids into peptide backbones represents a pivotal strategy for enhancing therapeutic efficacy. These unique building blocks offer the ability to modulate the physicochemical properties of peptides, leading to improved stability, enhanced receptor affinity, and novel biological activities. Among the diverse array of unnatural amino acids, N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid has emerged as a particularly valuable scaffold. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications, with a focus on its utility in solid-phase peptide synthesis (SPPS) and the rationale behind its use in drug design.

Molecular Profile

This compound is a derivative of glycine, featuring a tetrahydropyran ring at the alpha-carbon. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety makes it directly amenable to the widely used Fmoc-based solid-phase peptide synthesis strategies.

| Property | Value | Source(s) |

| Molecular Formula | C22H23NO5 | [1] |

| Molecular Weight | 381.42 g/mol | [1] |

| IUPAC Name | (4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}tetrahydro-2H-pyran-4-yl)acetic acid | [1] |

| CAS Number | 946716-25-2 | [1] |

The Strategic Advantage of the Tetrahydropyran Moiety in Medicinal Chemistry

The tetrahydropyran (THP) ring is not merely a passive structural element; it is a "privileged scaffold" in medicinal chemistry, imparting several desirable properties to parent molecules.[2] Its incorporation is a deliberate design choice to enhance the drug-like characteristics of peptide-based therapeutics.

Causality behind the benefits of the THP motif:

-

Improved Solubility and Pharmacokinetics: The oxygen atom within the THP ring can act as a hydrogen bond acceptor, which can improve the solubility of the resulting peptide in aqueous environments. This is a critical factor for bioavailability and formulation. The THP moiety can also positively influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Conformational Rigidity: The cyclic nature of the tetrahydropyran ring introduces a degree of conformational constraint to the amino acid side chain. This rigidity can help to pre-organize the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.

-

Metabolic Stability: The THP ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can enhance the in vivo half-life of the peptide.

-

Bioisosterism: The tetrahydropyran ring can act as a bioisostere for other cyclic systems, such as cyclohexane or piperidine, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and biological activity.

Synthesis of this compound

The synthesis of this specialized amino acid involves a multi-step process, beginning with the formation of the core (4-aminotetrahydro-2H-pyran-4-yl)acetic acid, followed by the crucial Fmoc protection step.

Part 1: Synthesis of the Unprotected Amino Acid

Figure 1: General synthetic scheme for the core amino acid.

Part 2: Fmoc Protection

The final step is the protection of the primary amine with the Fmoc group. This is a standard procedure in peptide chemistry, typically achieved by reacting the amino acid with an Fmoc-donating reagent in the presence of a base.

Experimental Protocol: General Procedure for Fmoc Protection

-

Dissolution: Dissolve (4-aminotetrahydro-2H-pyran-4-yl)acetic acid in an appropriate aqueous solvent system, such as a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

-

Addition of Fmoc Reagent: Cool the solution in an ice bath and add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane dropwise while maintaining the pH between 8.5 and 9.5 with the addition of a base (e.g., sodium carbonate).

-

Reaction: Allow the reaction to stir overnight at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, perform an aqueous work-up. This typically involves washing with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Fmoc reagent and byproducts. The aqueous layer is then acidified (e.g., with cold 1M HCl) to a pH of 2-3 to precipitate the Fmoc-protected amino acid.

-

Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Figure 2: Workflow for the Fmoc protection of the amino acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for seamless integration into standard Fmoc-SPPS protocols. The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed at each cycle of peptide elongation.

Experimental Protocol: Incorporation into a Peptide Chain via SPPS

This protocol outlines a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation: The solid support (e.g., Rink amide resin) with the growing peptide chain is initially swelled in a suitable solvent like DMF.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF for a specified time (typically 5-20 minutes). This is followed by extensive washing with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated. Common activation methods include the use of coupling reagents such as:

-

HBTU/HOBt or HATU/HOAt with a tertiary amine base like diisopropylethylamine (DIPEA).

-

DIC/OxymaPure .

-

-

Coupling Reaction: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for a period ranging from 30 minutes to several hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test to detect the presence of free primary amines. A negative test indicates a complete reaction.

-

Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Chain Elongation: The cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Figure 3: A single cycle of solid-phase peptide synthesis.

Characterization and Quality Control

For any synthetic building block, rigorous characterization is essential to ensure its identity and purity. For this compound, the following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the molecule. A supplier's datasheet indicates that 1H NMR data is available, typically run in a solvent like d6-DMSO.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for determining the purity of the compound.

Conclusion

This compound is a sophisticated and highly valuable building block for the synthesis of advanced peptides and peptidomimetics. The strategic incorporation of the tetrahydropyran moiety offers a powerful tool for medicinal chemists to enhance the drug-like properties of peptide-based therapeutics, including their solubility, metabolic stability, and conformational profile. Its compatibility with standard Fmoc-SPPS protocols makes it a readily accessible component for researchers in both academic and industrial settings. As the demand for more potent and stable peptide drugs continues to grow, the use of such rationally designed non-natural amino acids will undoubtedly play an increasingly critical role in the future of drug discovery.

References

-

Paravizzini, S. J., Hutton, C. A., & Karas, J. A. (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 31(45), e01510-. [Link]

-

Paravizzini, S. J., Hutton, C. A., & Karas, J. A. (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 31(45), e01510-. [Link]

-

Paravizzini, S. J., Hutton, C. A., & Karas, J. A. (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 31(45), e01510-. [Link]

-

SQUARIX. This compound. [Link]

-

Apple, S. E. (2020). Peptides, She Wrote: Case Studies in Challenging Peptide Synthesis. The University of Utah. [Link]

-

Ramos-Tomillero, I., Rodríguez, H., & Albericio, F. (2015). Tetrahydropyranyl, a nonaromatic acid-labile Cys protecting group for Fmoc peptide chemistry. Organic Letters, 17(7), 1680–1683. [Link]

-

Legrand, B., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry, 13(24), 6748-6755. [Link]

-

Balachandra, C. (2015). Syntheses of Unnatural Amino Acids, Peptides and Novel Fluorescent Molecules from Tropolone. Homi Bhabha National Institute. [Link]

-

Kumar, A., & Singh, S. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 12(43), 27863–27881. [Link]

-

Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. [Link]

-

Beilstein Journals. (n.d.). Experimental Part. [Link]

-

Jackson, R. F. W., et al. (2000). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (22), 3845-3856. [Link]

-

Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Giddam, A. K., et al. (2015). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]

-

El-Faham, A., & Albericio, F. (2019). Green Chemistry - In situ Fmoc removal. Green Chemistry, 21(1), 69-73. [Link]

-

Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 7935. [Link]

-

PubChem. (n.d.). 4-Aminomethyltetrahydropyran. [Link]

-

PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. [Link]

-

Chemsigma. (n.d.). (R)-a-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid. [Link]

-

PubChem. (n.d.). 4-Aminotetrahydropyran. [Link]

Sources

The Tetrahydropyran Scaffold in Novel Amino Acid Design: A Strategic Tool for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of conformationally constrained structural motifs into bioactive molecules is a cornerstone of modern medicinal chemistry. Among these, the tetrahydropyran (THP) ring has emerged as a privileged scaffold, particularly in the design of novel amino acids and peptidomimetics. This technical guide provides a comprehensive overview of the significance of the THP scaffold, moving from its fundamental physicochemical properties to its application in sophisticated drug design. We will explore its role as a bioisostere, its impact on peptide conformation, key synthetic strategies for its incorporation, and its successful application in the development of therapeutic agents. This document is intended for researchers and drug development professionals seeking to leverage the unique advantages of the THP moiety to overcome challenges in stability, selectivity, and bioavailability.

The Tetrahydropyran Ring: A Privileged Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) is a saturated six-membered heterocycle containing one oxygen atom.[1] While the parent molecule is relatively simple, its derivatives are of immense value in drug discovery. The strategic replacement of a carbon atom in a cyclohexane ring with an oxygen atom introduces a unique combination of properties that medicinal chemists can exploit to fine-tune the pharmacological profile of a lead compound.

Conformational Rigidity and Reduced Entropy

The THP ring primarily exists in a stable chair conformation, which significantly restricts the conformational freedom of substituents attached to it. When incorporated into an amino acid structure, this rigidity helps to pre-organize the molecule into a specific, biologically relevant conformation. This pre-organization is critical because it reduces the entropic penalty that must be paid upon binding to a biological target, often leading to a significant increase in binding affinity.[2]

Bioisosterism and Physicochemical Modulation

The THP scaffold is often employed as a bioisostere for the cyclohexane ring.[2] However, the introduction of the heteroatom confers distinct advantages. The ring oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a target receptor that is absent in its carbocyclic counterpart.[2] Furthermore, the THP moiety generally possesses lower lipophilicity compared to a cyclohexyl group, which can be leveraged to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Table 1: Physicochemical Property Comparison: Cyclohexane vs. Tetrahydropyran

| Property | Cyclohexane Moiety | Tetrahydropyran Moiety | Rationale for Advantage in Drug Design |

| Lipophilicity (cLogP) | Higher | Lower | Lower lipophilicity can improve solubility and reduce metabolic liability, enhancing the ADME profile.[2] |

| Hydrogen Bond Acceptors | 0 | 1 (Ring Oxygen) | The oxygen can form a hydrogen bond with the target, increasing binding affinity and specificity.[2] |

| Conformational State | Rigid Chair | Rigid Chair | Both provide conformational constraint, reducing the entropic cost of binding.[2] |

| Metabolic Stability | Prone to oxidation | Generally stable | The ether linkage is less susceptible to metabolic oxidation than a methylene group. |

Engineering Peptide Conformation with THP-Amino Acids

Peptides are crucial signaling molecules, but their therapeutic use is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics—small molecules that mimic the structure and function of peptides—are designed to overcome these limitations. THP-containing amino acids are powerful building blocks for creating peptidomimetics because they can enforce specific secondary structures, such as β-turns.[3][4]

A β-turn is a common secondary structural motif that is critical for many protein-protein interactions.[5] By incorporating a rigid THP scaffold, a peptide backbone can be locked into a β-turn-like conformation, effectively mimicking the native peptide's binding epitope. This approach has been successfully used to design ligands for targets like the melanocortin receptors, where a 2,4,5-trisubstituted THP scaffold was used to mimic a tripeptide structure.[3][4]

Caption: The THP scaffold reduces conformational flexibility, pre-organizing the peptide into a bioactive β-turn structure.

Synthetic Strategies for Accessing THP-Amino Acids

The utility of the THP scaffold is underpinned by the development of robust and stereoselective synthetic methodologies.[6][7] The ability to control the stereochemistry of substituents on the THP ring is critical for correctly positioning the amino acid side chains in three-dimensional space to interact with the target. Numerous powerful strategies have been developed to construct these polysubstituted heterocyclic systems.

Key Synthetic Approaches Include:

-

Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde is a classic and effective method for forming 4-hydroxy-tetrahydropyrans.[8]

-

Intramolecular Hydroalkoxylation/Oxymercuration: The cyclization of silylated alkenols can provide highly substituted THPs with excellent diastereoselectivity.[6][9]

-

Hetero-Diels-Alder Reactions: This cycloaddition approach can rapidly generate complex THP structures.[7]

-

Ring-Closing Metathesis (RCM): RCM offers a versatile route to various substituted dihydropyrans, which can then be hydrogenated to the corresponding THPs.[7]

Exemplar Protocol: Tethered Enol-Ether Prins Cyclization

The following is a generalized protocol for the synthesis of a 4-hydroxytetrahydropyran scaffold, a key intermediate that can be further elaborated into 4-aminotetrahydropyran derivatives for use in novel amino acid synthesis and library creation.[10][11]

Caption: A generalized workflow for the synthesis of 4-aminotetrahydropyran scaffolds via a Prins cyclization strategy.

Step-by-Step Methodology:

-

Tether Formation: A suitable homoallylic alcohol is reacted with an aldehyde (often formaldehyde or its equivalent) under acidic conditions to form an intermediate acetal or enol ether.

-

Prins Cyclization: The intermediate is treated with a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) at low temperature (e.g., -78 °C) in an inert solvent like dichloromethane (DCM). This catalyzes the intramolecular cyclization to form the core 4-hydroxytetrahydropyran ring system with high stereocontrol.

-

Purification: The reaction is quenched, and the crude product is purified using column chromatography to isolate the desired 4-hydroxytetrahydropyran diastereomer.

-

Functionalization: The resulting hydroxyl group at the C4 position is a versatile handle for further modification. It can be converted to an azide via a Mitsunobu reaction or by mesylation followed by substitution with sodium azide.[10]

-

Amine Formation: The 4-azidotetrahydropyran can be reduced (e.g., via Staudinger reaction or catalytic hydrogenation) to yield the corresponding 4-aminotetrahydropyran, a key building block for novel amino acids.[10] Alternatively, the azide can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to build diverse libraries.[10]

Success Stories: THP Scaffolds in Approved and Investigational Drugs

The theoretical advantages of the THP scaffold have been validated by its inclusion in several clinically successful and investigational drugs. The THP motif is often incorporated to enhance potency, selectivity, and pharmacokinetic properties.

Table 2: Examples of Therapeutics Incorporating the Tetrahydropyran Scaffold

| Drug Name (Brand) | Therapeutic Target | Role of the Tetrahydropyran Scaffold |

| Gilteritinib (Xospata) | FLT3 / AXL Receptor Tyrosine Kinase | The amino-THP substituent is a key feature, contributing to the inhibitor's potency and kinase selectivity profile in the treatment of acute myeloid leukemia (AML).[2] |

| Venetoclax (Venclexta) | B-cell lymphoma 2 (Bcl-2) | The THP-methylamine moiety is part of the core structure, crucial for binding to the BH3-binding groove of Bcl-2 and inducing apoptosis in cancer cells.[2] |

| Zanamivir (Relenza) | Neuraminidase | While derived from carbohydrates, this influenza drug features a dihydropyran ring, a close relative of THP, that mimics the transition state of the enzyme's substrate.[2] |

| AZD0156 (Investigational) | Ataxia Telangiectasia Mutated (ATM) Kinase | An amino-THP fragment was installed to optimize the pharmacokinetic profile, leading to a potent, selective, and orally bioavailable inhibitor for cancer therapy.[2] |

These examples underscore the versatility of the THP ring.[2][12] In kinase inhibitors like Gilteritinib and AZD0156, the THP-amine motif has become a popular and effective component for achieving favorable drug-like properties.[2] In Bcl-2 inhibitors like Venetoclax, the THP ring serves as a rigid scaffold to correctly orient the pharmacophoric groups for optimal target engagement.[2]

Conclusion and Future Outlook

The tetrahydropyran scaffold has firmly established itself as a valuable tool in the arsenal of the medicinal chemist. Its ability to impart conformational rigidity, modulate physicochemical properties, and act as a versatile peptidomimetic makes it an ideal building block for the design of novel amino acids. By constraining peptide backbones and improving ADME profiles, THP-containing amino acids enable the development of therapeutics with enhanced potency, selectivity, and bioavailability. The continued development of novel stereoselective synthetic methods will further expand the accessibility and diversity of THP-based structures, ensuring that this privileged scaffold will play a significant role in the discovery of the next generation of innovative medicines.

References

-

Kulesza, A., Ebetino, F. H., Mishra, R. K., Cross-Doersen, D., & Mazur, A. W. (2007). Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans as Peptidomimetic Scaffolds for Melanocortin Receptor Ligands. Organic Letters. [Link]

-

Kulesza, A., Ebetino, F. H., Mishra, R. K., Cross-Doersen, D., & Mazur, A. W. (2007). Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans as Peptidomimetic Scaffolds for Melanocortin Receptor Ligands. Organic Letters, 9(22), 4483–4486. [Link]

-

Soler, N., et al. (2013). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry. [Link]

-

University of Bristol. (2020). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Bristol Research Portal. [Link]

-

Gómez, C., et al. (2018). Stereoselective Synthesis of Highly Substituted Tetrahydropyrans through an Evans Aldol–Prins Strategy. The Journal of Organic Chemistry, 83(15), 8231–8244. [Link]

-

Ros, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2841. [Link]

-

Sygnature Discovery. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery Publications. [Link]

-

Scott, J. S., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

-

Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(6), 731-753. [Link]

-

Boivin, S., & Paquette, L. A. (2005). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 3(9), 1607-1621. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydropyrans. Organic Chemistry Portal. [Link]

-